2,5-dihydro-1H-silole
Overview
Description
2,5-dihydro-1H-silole is a chemical compound . It is a type of silole, which is a group of silicon-containing five-membered cyclic dienes .
Synthesis Analysis
The synthesis of 2,5-dihydro-1H-silole involves several steps. One method involves the use of 1,1-disubstituted 2,3,4,5-tetraphenyl siloles and 2,5-difunctionalized siloles . Another approach involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis
The molecular structure of 2,5-dihydro-1H-silole is characterized by a silicon atom bonded to a five-membered ring . The molecule exhibits a σ*–π* conjugation arising from the interaction between the σ* orbital of two exocyclic σ-bonds on the silicon atom and the π* orbital of the butadiene moiety .Chemical Reactions Analysis
2,5-dihydro-1H-silole exhibits unique photophysical properties. Instead of quenching, aggregation has greatly boosted their photoluminescence quantum yields by up to two orders of magnitude, turning them from faint fluorophores into strong emitters .Scientific Research Applications
Comprehensive Analysis of 2,5-Dihydro-1H-silole (1-SILA-3-CYCLOPENTENE) Applications
Organic Synthesis Intermediary: 2,5-Dihydro-1H-silole is used in organic synthesis due to the presence of silicon atoms. It serves as an intermediary in reactions that involve the construction and functionalization of carbon-carbon bonds .
Polymerization: This compound can polymerize to form a linear polysilapentenomer when catalyzed by Al-Re catalysts, indicating its utility in creating new polymeric materials .
Aggregation-induced Emission: Silole molecules and polymers, including derivatives of 2,5-dihydro-1H-silole, exhibit aggregation-induced emission (AIE), which is a unique photophysical phenomenon where light emission is enhanced upon aggregation .
Emission Wavelength Control: Substituents at the 2,5-positions of siloles are crucial for determining the emission wavelength, which is significant for applications in optoelectronics and sensing technologies .
Synthesis Characterization: New derivatives of siloles are synthesized and characterized for their spectroscopic, thermal, crystallographic, electrochemical properties, which are essential for advancing material science .
Unusual Ring Formation: An unusual 1-Oxa-2-sila-3-cyclopentene ring formation has been observed in palladium-catalyzed reactions involving thallium compounds, showcasing its potential in complex organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2,5-dihydro-1H-silole is the photoluminescence quantum yield . This compound is known to interact with chromophoric molecules, which are the primary targets of its action . These molecules play a crucial role in the emission of light, and 2,5-dihydro-1H-silole has been found to greatly boost their photoluminescence quantum yields .
Mode of Action
2,5-dihydro-1H-silole interacts with its targets through a unique process known as aggregation-induced emission (AIE) . This process involves the restriction of intramolecular rotations of the peripheral phenyl rings against the central silole core, which blocks the nonradiative channel via the rotational energy relaxation processes and effectively populates the radiative decay of the excitons . This interaction results in a significant increase in the photoluminescence quantum yields of the chromophoric molecules .
Biochemical Pathways
The biochemical pathway affected by 2,5-dihydro-1H-silole primarily involves the emission of light . The compound’s AIE property affects this pathway by enhancing the photoluminescence quantum yields of chromophoric molecules . The downstream effects of this interaction include the production of strong emitters from faint fluorophores .
Pharmacokinetics
Its unique aie property suggests that it may have interesting interactions with biological systems .
Result of Action
The primary result of 2,5-dihydro-1H-silole’s action is the enhancement of light emission . By boosting the photoluminescence quantum yields of chromophoric molecules, it turns these molecules from faint fluorophores into strong emitters . This has potential applications in various fields, including the development of sensors, indicators, biocompatible fluorogens, and materials for efficient OLEDs and PV cells .
Action Environment
The action of 2,5-dihydro-1H-silole is influenced by environmental factors such as the state of aggregation . In the solution state, the compound exhibits weak fluorescence. In the aggregated state, its fluorescence is greatly enhanced due to the restriction of intramolecular motions . This suggests that the compound’s action, efficacy, and stability may be significantly influenced by its physical environment .
Future Directions
The unique properties of 2,5-dihydro-1H-silole have led to its use in a variety of applications, including sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs and RNAs), indicators for determining CMC and monitoring layer-by-layer self-assembling, biocompatible fluorogens for cell imaging, visualizing agent for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells . Future research will likely continue to explore these and other potential applications.
properties
IUPAC Name |
2,5-dihydro-1H-silole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTACVKZZKKFPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC[SiH2]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7049-25-4 | |
Record name | 1-Silacyclo-3-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007049254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for 1-sila-3-cyclopentenes?
A1: Several synthetic strategies have been employed to access 1-sila-3-cyclopentenes. One approach involves the hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane (9-BBN) [, ]. Another method utilizes the reaction of 2,3-dimethylbutadiene with dichlorodimethylsilane in the presence of sodium metal, followed by bromination and dehydrobromination []. Additionally, metathesis reactions of dimethyldiallylsilane have also been explored as a route to 1-sila-3-cyclopentenes [, , , ].
Q2: How does the nature of substituents influence the regioselectivity of reactions involving 1-sila-3-cyclopentenes?
A2: The type of substituents on the silicon atom and the double bond significantly impacts the regioselectivity of reactions with 1-sila-3-cyclopentenes. For instance, during the trichlorosilylation of 2-metallated cis-1,4-dichlorobut-2-enes, the presence of less electron-attractive groups like H or Me3Si favors SN2 reactions, ultimately leading to the formation of 1,1-dichloro-2-silyl-1-silacyclopent-3-enes [].
Q3: Can you elaborate on the reaction of 1-sila-3-cyclopentenes with 9-BBN?
A3: Hydroboration of bis(trimethylsilylethynyl)silanes with 9-BBN surprisingly does not result in the typical cis-1,2-hydroboration products. Instead, depending on the substituents on the silicon atom, the reaction yields either 1-sila-3-cyclopentene derivatives with two 9-BBN groups attached to the ring [, ] or 2,5-dihydro-1H-siloles with one 9-BBN group [].
Q4: What insights do spectroscopic studies provide regarding the structure of 1-sila-3-cyclopentenes and their derivatives?
A4: Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 11B, 13C, and 29Si NMR, plays a crucial role in confirming the structures of 1-sila-3-cyclopentenes and their derivatives in solution [, , ]. Furthermore, X-ray structural analysis provides detailed information on the solid-state structures of these compounds [, ].
Q5: What are the potential applications of 1-sila-3-cyclopentenes?
A5: 1-Sila-3-cyclopentenes serve as valuable precursors for other silicon-containing compounds. For example, they can be polymerized to form polymers with potential applications in materials science [, , ]. Additionally, their unique reactivity makes them intriguing building blocks for the synthesis of more complex molecules. For instance, they can undergo reactions with nitrogen tetroxide [, ] or be used to synthesize alkenylfluorosilanes and silylated ketones [].
Q6: Are there any known reactions of 1-sila-3-cyclopentenes with palladium catalysts?
A6: Yes, palladium-catalyzed silylene transfer reactions using (aminosilyl)boronic esters have been reported to efficiently form 1-sila-3-cyclopentene rings fused with indole rings []. This reaction demonstrates the potential of 1-sila-3-cyclopentenes in the synthesis of complex heterocyclic systems.
Q7: Have any asymmetrically substituted 1-sila-3-cyclopentenes been synthesized?
A7: Yes, research has explored the synthesis of asymmetrically substituted dialkenyl derivatives of 1-sila-3-cyclopentenes []. These derivatives introduce further structural diversity and may lead to the discovery of new properties and applications.
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